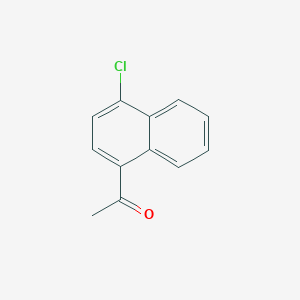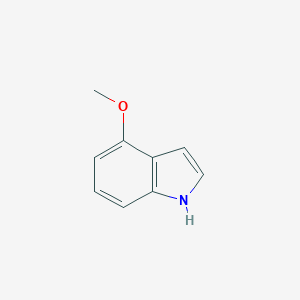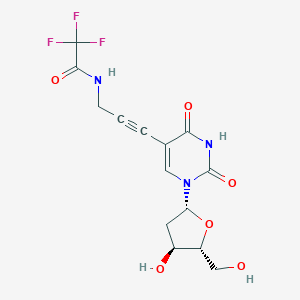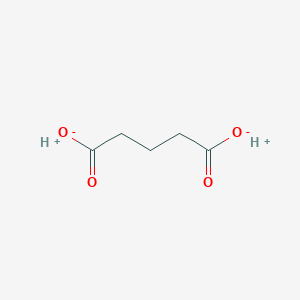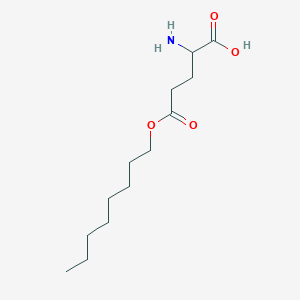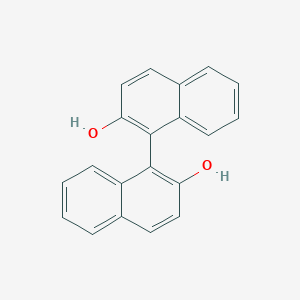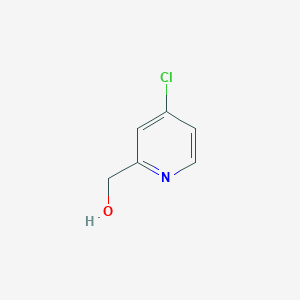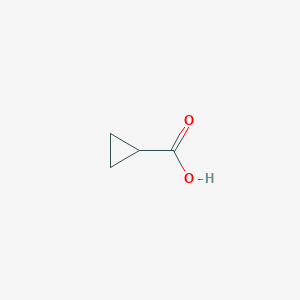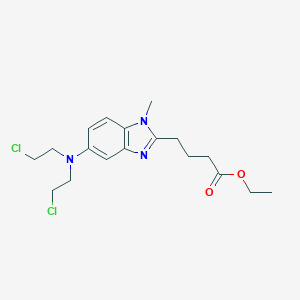
2-Hydrazinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-Hydrazinylbenzamide has been explored in various studies. For example, Rasool Khan et al. (2018) discussed the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes, providing insights into the methods and techniques used in the synthesis of such compounds (Khan et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Hydrazinylbenzamide has been a subject of research. For instance, the crystal structure of m-Methylbenzamide, a related compound, was determined using two-dimensional X-ray methods by Orii Seiki et al. (1963), providing valuable insights into the molecular structure of such compounds (Orii Seiki et al., 1963).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Hydrazinylbenzamide derivatives have been studied in various contexts. For example, Nordin et al. (2016) explored the unexpected cleavage of C–S bond in the hydrazination of certain nicotinate derivatives, shedding light on the chemical behavior of such compounds in specific reactions (Nordin et al., 2016).
Physical Properties Analysis
The physical properties of 2-Hydrazinylbenzamide and its derivatives are crucial for understanding their applications. Studies such as those by Aarset et al. (2013) on the gas-phase structures of related compounds like 2-hydroxybenzamide provide important insights into their physical properties (Aarset et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Hydrazinylbenzamide derivatives are fundamental to their functionality in various chemical processes. Research such as that by Abe and Kakehi (1993) on the cycloadditions of ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates contributes to our understanding of the chemical properties of these compounds (Abe & Kakehi, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Hydrazinylbenzamide serves as a precursor in the synthesis of complex organic compounds with potential biological activities. For example, its derivative compounds have been synthesized for antimicrobial activities against various bacterial strains, showcasing its importance in the development of new antibacterial drugs (Alheety, 2019). Additionally, its role in the formation of novel boron-nitrogen heterocycles demonstrates its versatility in organic synthesis, providing valuable contributions to bioorthogonal chemistry (Dilek et al., 2015).
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds synthesized from 2-Hydrazinylbenzamide. These compounds exhibit significant activity against a range of pathogenic microorganisms, indicating their potential use in developing new antimicrobial agents (Ienascu et al., 2008).
Photonic Applications
The third-order nonlinear optical properties of hydrazone derivatives synthesized from 2-Hydrazinylbenzamide have been investigated for their potential applications in photonic devices. These studies suggest that compounds derived from 2-Hydrazinylbenzamide could be promising candidates for optical limiting applications due to their reverse saturable absorption properties (Nair et al., 2022).
Antiproliferative Activities
Derivatives of 2-Hydrazinylbenzamide have been evaluated for their antiproliferative activities against cancer cell lines, demonstrating significant activity and suggesting potential therapeutic applications in cancer treatment (Grozav et al., 2014).
Bioorthogonal Chemistry
2-Hydrazinylbenzamide derivatives have been used in the rapid formation of stable heterocycles in neutral aqueous solutions, showcasing their applicability in bioorthogonal coupling reactions. This highlights the compound's utility in biochemical research, especially in protein conjugation studies (Dilek et al., 2015).
Propiedades
IUPAC Name |
2-hydrazinylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-3-1-2-4-6(5)10-9/h1-4,10H,9H2,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVKEBYGUEXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

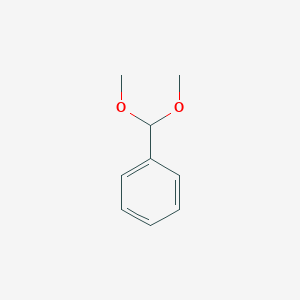
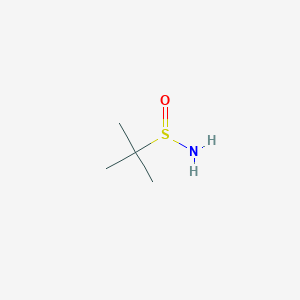
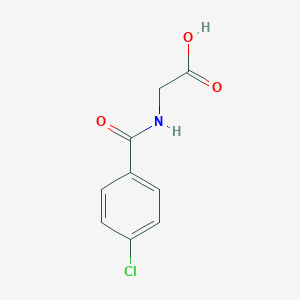

![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
